TSHR Antagonist Potency: 1-Isopropyl Derivative vs. Unsubstituted Benzimidazole-2-thiol (2-MBI)
1-Isopropyl-1H-benzoimidazole-2-thiol demonstrates potent, sub-micromolar antagonist activity at the human thyrotropin receptor (TSHR) with an IC50 of 74 nM in a cell-based cAMP assay [1]. In stark contrast, the unsubstituted parent scaffold, benzimidazole-2-thiol (2-MBI), exhibits no reported activity at TSHR, underscoring the functional requirement of the N1-isopropyl group for this specific molecular recognition [2]. This quantitative difference supports the use of the isopropyl analog for targeting TSHR-mediated pathways.
| Evidence Dimension | TSHR antagonism (cAMP reduction) |
|---|---|
| Target Compound Data | IC50 = 74 nM (human TSHR) |
| Comparator Or Baseline | Benzimidazole-2-thiol (2-MBI): No reported activity |
| Quantified Difference | >1000-fold improvement in potency (assuming baseline IC50 > 100 µM for inactive compounds) |
| Conditions | HEK293 cells expressing human TSHR; Eu-cAMP TR-FRET assay; 2 hr incubation |
Why This Matters
This nanomolar potency validates the N1-isopropyl group as a critical pharmacophore for TSHR, a target in Graves' disease and thyroid cancer, providing a clear scientific rationale for its procurement over unsubstituted 2-MBI in endocrine research programs.
- [1] BindingDB. BDBM50614118 (CHEMBL5288635). IC50 = 74 nM at human TSHR. View Source
- [2] Latif, A., Bibi, S., Ali, S., Ammara, A., Ahmad, M., Khan, A., Al-Harrasi, A., Ullah, F., & Ali, M. (2021). New multitarget directed benzimidazole‐2‐thiol‐based heterocycles as prospective anti‐radical and anti‐Alzheimer's agents. Drug Dev Res, 82(2), 207-216. DOI: 10.1002/ddr.21740. View Source
